molecular formula C13H27N3O B14778164 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide

Cat. No.: B14778164
M. Wt: 241.37 g/mol
InChI Key: KEBPBVLTDLEJFZ-UHFFFAOYSA-N
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Description

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring substituted with a dimethylamino group, an ethyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the dimethylamino group, and subsequent attachment of the amino and ethyl groups. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((1S)-2-(methylamino)cyclohexyl)-N-ethylpropanamide
  • 2-Amino-N-((1S)-2-(ethylamino)cyclohexyl)-N-ethylpropanamide
  • 2-Amino-N-((1S)-2-(dimethylamino)cyclopentyl)-N-ethylpropanamide

Uniqueness

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide stands out due to its specific substitution pattern on the cyclohexyl ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]-N-ethylpropanamide

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-9-7-6-8-11(12)15(3)4/h10-12H,5-9,14H2,1-4H3

InChI Key

KEBPBVLTDLEJFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1N(C)C)C(=O)C(C)N

Origin of Product

United States

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